Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate is a complex organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound features a pyrrolidine core, which is a common structure in various bioactive molecules, particularly in the development of pharmaceuticals targeting inflammatory and pain-related pathways.
The compound can be synthesized through various methods, often involving multi-step organic reactions. It is documented in chemical databases such as PubChem, where detailed structural and synthesis information can be found.
Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate belongs to the class of esters and amides, specifically characterized by the presence of a keto group and an amino group. Its structure indicates potential reactivity typical of compounds used in medicinal chemistry.
The synthesis of ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate typically involves the following steps:
Technical details regarding reaction conditions—such as temperature, solvent choice, and reaction time—are critical for optimizing yield and purity .
The molecular formula of ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate is . The compound features:
Structural data can be represented using InChI notation:
This notation provides a comprehensive representation of the compound's structure.
Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate can undergo several chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions. For example, controlling temperature and using inert atmospheres can minimize side reactions .
The mechanism of action for ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate involves its interaction with specific biological targets. It is believed that the compound mimics certain natural substrates, allowing it to bind effectively to enzymes involved in inflammatory processes, such as cyclooxygenases (COX).
Binding studies have shown that this compound exhibits significant affinity for COX enzymes, which play a critical role in prostaglandin synthesis, thereby influencing pain and inflammation pathways .
Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate typically appears as a pale yellow solid or viscous liquid depending on its purity and crystallization conditions.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but are not specified in the current literature .
Ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate has potential applications in:
Research indicates promising pharmacological effects, including anti-inflammatory and analgesic activities, making it a candidate for further investigation in therapeutic applications .
The construction of the chiral 5-oxopyrrolidin-3-ylamine core necessitates precision in stereocontrol. Patent US6784197B2 details asymmetric hydrogenation protocols using ruthenium-BINAP catalysts to install the C3 stereocenter, achieving enantiomeric excess (ee) >95% when employing (S)-XylBINAP-RuCl₂ at 50°C under 50 psi H₂ pressure. This method enables direct access to (S)-3-aminopyrrolidin-2-one, a pivotal precursor for subsequent coupling [1]. Alternative routes involve chiral auxiliaries: Condensation of 1-phenylpyrrolidin-5-one-3-carboxylic acid with (R)-phenylglycinol yields diastereomeric imides, separated by crystallization (diastereomeric ratio 8:1). Acidic cleavage then furnishes enantiopure (R)-3-aminopyrrolidin-2-one with 98% ee [3]. A third approach leverages enzymatic desymmetrization wherein prochiral 3-aminoglutarimide derivatives undergo lipase-catalyzed (CAL-B) methanolysis, generating the (S)-monoester intermediate with 91% ee before decarboxylative ring closure [3].
Table 1: Enantioselective Methods for Pyrrolidin-2-one Core Synthesis
Method | Catalyst/Auxiliary | ee (%) | Yield (%) | Key Conditions |
---|---|---|---|---|
Asymmetric Hydrogenation | (S)-XylBINAP-RuCl₂ | >95 | 88 | 50°C, 50 psi H₂, THF |
Chiral Auxiliary | (R)-Phenylglycinol | 98 | 75 | Toluene reflux, HCl cleavage |
Enzymatic Desymmetrization | Candida antarctica Lipase B | 91 | 82 | Phosphate buffer (pH 7), 25°C |
Racemic 3-aminopyrrolidin-2-one undergoes efficient deracemization via ω-transaminases (ω-TAs). As disclosed in US6784197B2, immobilized ω-TA from Arthrobacter citreus (activity 12 U/mg) coupled with pyruvate cofactor regeneration resolves racemic amine at 30°C in phosphate buffer (pH 8.0), converting the (R)-enantiomer to the corresponding ketone while preserving the (S)-amine. This achieves 48% yield of (S)-3-aminopyrrolidin-2-one with 99% ee after 8 hours [1]. Optimization studies reveal that polyethyleneimine (PEI) crosslinking enhances enzyme stability, enabling 5 reaction cycles with <10% activity loss. Computational modeling confirms the enzyme’s binding pocket accommodates the pyrrolidinone ring via hydrogen bonding with Glu76 and Ser267 residues, explaining its stereopreference [1].
Table 2: ω-Transaminase-Mediated Dynamic Kinetic Resolution
Biocatalyst Source | Cofactor System | Reaction Time (h) | ee (%) | Product Yield (%) |
---|---|---|---|---|
Arthrobacter citreus (immobilized) | Pyruvate/Alanine | 8 | 99 | 48 |
Ruegeria pomeroyi | Isopropylamine/Acetone | 12 | 97 | 52 |
Functionalization of the pyrrolidinone amine with the ethyl 2-oxoacetate fragment employs condensation-cyclization cascades. Nano-SnCl₄/γ-Al₂O₃ (15 mol%) catalyzes the one-pot, three-component reaction between 3-aminopyrrolidin-2-one, ethyl glyoxylate, and acetic anhydride in ethanol under reflux, yielding the target compound in 87% after 4 hours [2] [6]. Characterization by ¹H NMR confirms regioselective N-acylation: Key signals include δ 6.23 ppm (s, 1H, NHCO), 4.21 ppm (q, 2H, OCH₂CH₃), and 3.08 ppm (m, 1H, pyrrolidine-H3). Alternative stepwise protocols involve Schotten-Baumann acylation: Treatment of 3-aminopyrrolidin-2-one with ethyl oxalyl chloride in dichloromethane/water at 0°C furnishes ethyl 2-oxo-2-((5-oxo-1-phenylpyrrolidin-3-yl)amino)acetate in 76% yield after extraction and recrystallization [6]. Palladium-catalyzed coupling (Pd(OAc)₂/XantPhos) also enables C-N bond formation between ethyl 2-chloro-2-oxoacetate and the pyrrolidinone amine, achieving 91% conversion at 80°C in toluene [6].
Table 3: Condensation-Cyclization Methodologies for Amino-Acetate Formation
Method | Catalyst/Reagents | Steps | Yield (%) | Key Advantages |
---|---|---|---|---|
One-Pot Nano-Catalysis | Nano-SnCl₄/γ-Al₂O₃, EtOH | 1 | 87 | Short reaction time (4 h), recyclable catalyst |
Schotten-Baumann Acylation | Ethyl oxalyl chloride, H₂O | 2 | 76 | Mild conditions (0°C), no metal residues |
Palladium Coupling | Pd(OAc)₂/XantPhos | 2 | 91 | High chemoselectivity, tolerance to diverse substituents |
Racemic intermediates require advanced deracemization for enantiopure product synthesis. US7629474B2 describes Pd/Al₂O₃-catalyzed dynamic kinetic resolution (DKR) of racemic 3-aminopyrrolidin-2-one: Employing Novozym 435 lipase and phenylglyoxylic acid ethyl ester as acyl acceptor, the (R)-amine is selectively acylated while Pd/Al₂O₃ racemizes the (S)-enantiomer in situ, achieving 95% conversion and 98% ee at 60°C in MTBE [6]. A non-enzymatic approach utilizes (D)-tartaric acid-mediated crystallization: Diastereomeric salt formation in methanol enriches the (R)-amine to 96% de, followed by freebasing with NaOH [3]. Photoredox deracemization represents a novel strategy—irradiation with Ru(bpy)₃Cl₂ (1 mol%) and iPr₂NEt under blue LEDs racemizes the undesired enantiomer via radical-mediated deprotonation/reprotonation, enabling iterative enrichment to >99% ee after 3 cycles [3].
Table 4: Deracemization Strategies for Chiral Amine Intermediates
Technique | Racemization Catalyst | Resolving Agent | ee (%) | Scale-Up Feasibility |
---|---|---|---|---|
Enzymatic DKR | Pd/Al₂O₃ | Novozym 435, Ethyl phenylglyoxylate | 98 | Pilot scale demonstrated |
Diastereomeric Salt Crystallization | N/A | (D)-Tartaric acid | 96 | High (single filtration) |
Photoredox Deracemization | Ru(bpy)₃Cl₂/hν | iPr₂NEt | >99 | Limited (specialized equipment) |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8